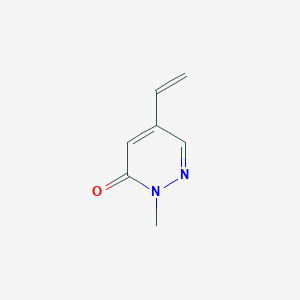

2-methyl-5-vinylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMUIBSFQYAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50837409 | |

| Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825634-01-3 | |

| Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Methyl 5 Vinylpyridazin 3 2h One

Established Synthetic Pathways for the Pyridazinone Core Formation

The formation of the pyridazinone heterocycle is a critical step in the synthesis of 2-methyl-5-vinylpyridazin-3(2H)-one. This is typically achieved through the condensation of a suitable dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

The key precursors for the pyridazinone ring are generally γ-keto acids or their derivatives. nih.gov For the synthesis of a 5-substituted pyridazinone, a 4-oxo-alkanoic acid is a common starting point. In the context of preparing a precursor for 2-methyl-5-vinylpyridazin-3(2H)-one, a strategic starting material would be a derivative of 4-oxobutanoic acid where a latent vinyl group or a functional group that can be converted to a vinyl group is present at the 5-position of the final pyridazinone ring. For instance, a 4-oxo-5-halo-alkanoic acid could serve as a precursor to a 5-halopyridazinone.

The synthesis of such precursors can be achieved through various classical organic reactions. For example, Friedel-Crafts acylation of a suitable aromatic compound with succinic anhydride (B1165640) can yield a γ-keto acid, which can then be further functionalized. researchgate.net

The condensation of a γ-keto acid with hydrazine hydrate (B1144303) is a widely used method for the construction of the 4,5-dihydropyridazin-3(2H)-one ring system. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent such as ethanol. nih.gov The resulting dihydropyridazinone can then be aromatized to the corresponding pyridazin-3(2H)-one. A common method for this dehydrogenation is treatment with bromine in acetic acid. nih.gov

Alternatively, multicomponent reactions have been explored for the synthesis of pyridazinone derivatives, offering a more convergent approach. researchgate.net These methods often involve the reaction of an arene, a cyclic anhydride, and a hydrazine derivative in the presence of a catalyst.

A general scheme for the formation of a 6-substituted-3(2H)-pyridazinone is as follows:

Scheme 1: General synthesis of a 6-substituted-3(2H)-pyridazinone from a 4-aryl-4-oxobutanoic acid.

For the synthesis of the desired 5-substituted pyridazinone, a different precursor strategy would be required, potentially starting from a maleic anhydride derivative and a hydrazine.

Regioselective Introduction and Functionalization of the Vinyl Moiety

With the pyridazinone core in hand, the next critical step is the introduction of the vinyl group at the C-5 position. Modern organometallic cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and regioselectivity. The starting material for these reactions is typically a 5-halopyridazinone, which can be prepared through standard halogenation procedures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, for instance, allows for the direct alkenylation of aryl or vinyl halides. The vinylation of a 5-halopyridazinone could be achieved using ethylene (B1197577) or a vinyl-containing reagent.

The Suzuki-Miyaura coupling is another highly versatile method. nih.govmdpi.comresearchgate.netorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a 5-vinylpyridazinone, a 5-halopyridazinone could be coupled with a vinylboronic acid or a vinylboronate ester, such as pinacol (B44631) vinylboronate. mdpi.com Microwave irradiation has been shown to accelerate these reactions significantly. mdpi.com

The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.orglibretexts.orgwikipedia.org A 5-vinylpyridazinone could be synthesized by reacting a 5-halopyridazinone with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst.

The Negishi coupling employs an organozinc reagent. synarchive.comwikipedia.orgnih.govorgsyn.orgnih.gov This reaction is known for its high reactivity and functional group tolerance. A 5-halopyridazinone could be coupled with a vinylzinc reagent to afford the desired 5-vinylpyridazinone.

A potential two-step route to the vinyl group involves a Sonogashira coupling to introduce an alkyne, followed by a selective reduction. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. A 5-halopyridazinone could be reacted with acetylene (B1199291) or a protected acetylene derivative, followed by partial hydrogenation of the resulting alkyne to a vinyl group.

Below is a table summarizing typical conditions for these cross-coupling reactions on related heterocyclic systems.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol/H₂O | 80 °C | 60-85 | researchgate.net |

| Suzuki (MW) | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 150 °C | 40-75 | mdpi.com |

| Stille | Pd(PPh₃)₄ | - | - | Toluene | 110 °C | 70-90 | libretexts.org |

| Negishi | Pd(dba)₂ | SPhos | - | THF | rt - 60 °C | 65-85 | nih.gov |

This table presents representative conditions and yields for palladium-catalyzed cross-coupling reactions on various heterocyclic substrates, which can be adapted for the synthesis of 5-vinylpyridazin-3(2H)-one.

While palladium-based catalysts are the most common, other transition metals such as nickel can also catalyze cross-coupling reactions like the Negishi coupling. wikipedia.org Ruthenium catalysts have also been explored for C-H activation and subsequent annulation reactions that could potentially be adapted for vinyl group introduction. mdpi.com

Alkylation Strategies at the N-2 Position of the Pyridazinone System

The final step in the proposed synthesis is the methylation of the nitrogen atom at the 2-position of the pyridazinone ring. This transformation must be regioselective to avoid alkylation at the exocyclic oxygen atom.

A highly efficient and regioselective method for the N-methylation of 3(2H)-pyridazinones involves the use of N,N-dimethylformamide dimethylacetal (DMFDMA). tandfonline.comtandfonline.com This reagent has been shown to methylate a variety of substituted 3(2H)-pyridazinones in high yields (typically 89-98%) by refluxing in DMF. tandfonline.com This method is operationally simple and proceeds under mild conditions. tandfonline.com

Traditional alkylating agents such as methyl iodide or dimethyl sulfate (B86663) can also be used, often in the presence of a base like potassium carbonate. However, these methods can sometimes lead to a mixture of N- and O-alkylated products. tandfonline.com

Biocatalytic approaches using engineered methyltransferases are also emerging as a highly selective method for the N-methylation of heterocycles, including indazoles, which are structurally related to pyridazinones. nih.gov This approach offers excellent regioselectivity, often favoring the thermodynamically less stable isomer. nih.gov

The following table summarizes conditions for the N-methylation of pyridazinone systems.

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

| DMFDMA | - | DMF | Reflux | 89-98 | tandfonline.com |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Variable | |

| Methyl Tosylate | - | Buffer (Biocatalytic) | 30 °C | up to 99 | nih.gov |

This table illustrates various methods and their effectiveness for the N-methylation of pyridazinone and related heterocyclic cores.

Green Chemistry Principles and Sustainable Approaches in 2-Methyl-5-Vinylpyridazin-3(2H)-one Synthesis

The conventional synthesis of 2-methyl-5-vinylpyridazin-3(2H)-one, while effective, often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The integration of green chemistry principles offers a pathway to mitigate these environmental concerns. Sustainable approaches focus on the use of renewable feedstocks, the reduction of energy consumption, the selection of safer solvents, and the design of atom-economical reactions.

Greener Synthesis of the Pyridazinone Core

The foundational pyridazinone ring is typically formed through the condensation of a γ-keto acid with hydrazine. Traditional methods often employ standard organic solvents. A greener alternative involves the use of microwave irradiation or ultrasound-assisted synthesis, which can accelerate reaction times and reduce energy consumption. organic-chemistry.org Furthermore, the use of more environmentally friendly solvents, such as water or bio-derived solvents like ethanol, can replace hazardous options like glacial acetic acid. nih.gov

For instance, the synthesis of a 6-substituted-4,5-dihydro-3(2H)-pyridazinone, a key intermediate, can be achieved by refluxing the corresponding 4-oxo-acid with hydrazine hydrate in ethanol, a greener solvent. nih.gov The subsequent aromatization to the pyridazinone can be performed using bromine in acetic acid, however, exploring alternative, less hazardous oxidizing agents would be a key green improvement. nih.gov

Sustainable N-Methylation

The introduction of the methyl group at the N-2 position is commonly achieved through alkylation using methyl halides or dimethyl sulfate, which are toxic and hazardous. Green alternatives focus on the use of less toxic and more environmentally benign methylating agents, such as dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that produces methanol (B129727) and carbon dioxide as byproducts, which are significantly less harmful than the byproducts of traditional methylating agents. The reaction can be carried out under solvent-free conditions or in greener solvents, further enhancing its sustainability profile.

Eco-Friendly Vinylation via Cross-Coupling Reactions

The final and crucial step of introducing the vinyl group at the C-5 position can be accomplished via modern cross-coupling reactions, such as the Suzuki or Stille reactions. organic-chemistry.orgorganic-chemistry.orgnih.gov These palladium-catalyzed reactions are highly efficient for forming carbon-carbon bonds. To align with green chemistry principles, several modifications can be implemented.

Table 1: Comparison of Traditional vs. Green Approaches for the Vinylation Step

| Feature | Traditional Approach | Green Approach |

| Vinyl Source | Organotin reagents (in Stille reaction) | Vinylboronic acids or their esters (in Suzuki reaction), vinylsiloxanes |

| Catalyst | Homogeneous palladium catalysts | Heterogeneous or water-soluble palladium catalysts for easier recovery and reuse |

| Solvent | Anhydrous organic solvents (e.g., dioxane, DMF) | Water, polyethylene (B3416737) glycol (PEG), or other bio-derived solvents |

| Energy Input | Conventional heating | Microwave irradiation or ultrasound |

The Suzuki coupling is generally preferred over the Stille coupling due to the lower toxicity of organoboron compounds compared to organotin reagents. organic-chemistry.orgorganic-chemistry.org The development of highly active and stable palladium catalysts allows for lower catalyst loadings, reducing costs and environmental impact. Furthermore, conducting these reactions in aqueous media or other green solvents minimizes the use of volatile organic compounds (VOCs). youtube.com The use of vinylsiloxanes, which are inexpensive and produce non-toxic silanolate byproducts, presents another green alternative for the vinylation step. nih.gov

By systematically applying these green chemistry principles to each synthetic step, the production of 2-methyl-5-vinylpyridazin-3(2H)-one can be transformed into a more sustainable and environmentally responsible process. The adoption of such methodologies not only reduces the environmental footprint but also aligns with the growing demand for greener chemical manufacturing.

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Methyl 5 Vinylpyridazin 3 2h One

Reactivity of the Vinyl Group

The exocyclic vinyl group is the primary site of reactivity, readily undergoing addition and polymerization reactions. Its electronic nature is influenced by the pyridazinone core, which can modulate the reactivity of the double bond.

The carbon-carbon double bond of the vinyl group is electron-rich, making it susceptible to attack by electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile accepts a pair of electrons from the π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The reaction is typically stepwise, with the initial electrophilic attack being the rate-determining step. libretexts.org The stability of the resulting carbocation plays a crucial role in the regioselectivity of the addition, favoring the formation of the more substituted, and thus more stable, carbocation.

Conversely, nucleophilic addition to the vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one can also occur, particularly with soft nucleophiles. In a process known as conjugate or Michael addition, a nucleophile adds to the β-carbon of the vinyl group, which is activated by the electron-withdrawing nature of the pyridazinone ring. This type of reaction has been observed in related vinyl-substituted heterocyclic compounds, where various N-, O-, and S-centered nucleophiles add across the vinyl function. mdpi.com For instance, the reaction of 2-chloro-4-vinylpyrimidine with nucleophiles has been shown to proceed selectively at the vinyl group over substitution of the chlorine atom. mdpi.com

Table 1: Comparison of Electrophilic and Nucleophilic Addition to the Vinyl Group

| Feature | Electrophilic Addition | Nucleophilic Addition (Conjugate Addition) |

| Initiating Species | Electrophile (e.g., H⁺, Br⁺) | Nucleophile (e.g., RNH₂, ROH, RSH) |

| Site of Initial Attack | π-bond of the vinyl group | β-carbon of the vinyl group |

| Intermediate | Carbocation | Carbanion (or enolate-like species) |

| Driving Force | Electron-rich nature of the double bond | Electron-withdrawing effect of the pyridazinone ring |

The vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. youtube.com In this concerted reaction, the vinyl group reacts with a conjugated diene, leading to the formation of a new cyclic adduct. The stereochemistry of the starting materials is retained in the product. The efficiency and stereoselectivity of the Diels-Alder reaction are influenced by both steric and electronic factors. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

While specific studies on the Diels-Alder reactions of 2-methyl-5-vinylpyridazin-3(2H)-one are not extensively detailed, analogous reactions with other vinyl-substituted heterocycles, such as vinylindoles and vinylfurans, have been well-documented. researchgate.netnih.govresearchgate.net These reactions often require thermal or Lewis acid catalysis to proceed efficiently. researchgate.net The regioselectivity of the cycloaddition is governed by the electronic properties of both the diene and the dienophile.

2-Methyl-5-vinylpyridazin-3(2H)-one is a valuable monomer for the synthesis of polymers with potentially interesting properties due to the presence of the polar pyridazinone moiety. The vinyl group allows for polymerization via radical, cationic, and anionic mechanisms.

Radical polymerization is a common method for polymerizing vinyl monomers. The process involves three main steps:

Initiation: The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to form free radicals. These radicals then add to the vinyl group of a monomer molecule, creating a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The polymerization is terminated when two growing polymer chains react with each other through combination or disproportionation, or by reaction with an inhibitor or chain transfer agent.

Cationic polymerization is initiated by an electrophilic species, such as a strong protic acid or a Lewis acid in the presence of a proton source. nih.gov This initiator adds to the vinyl group, generating a carbocationic active center. nih.gov The polymer chain then grows by the successive addition of monomer molecules to this cationic center. Termination can occur through various mechanisms, including proton transfer to a monomer, counter-ion, or solvent. nih.gov The choice of monomer is critical, as the intermediate carbocations must be sufficiently stable. nih.gov

Table 2: Key Steps in Cationic Polymerization of 2-Methyl-5-Vinylpyridazin-3(2H)-one

| Step | Description |

| Initiation | An initiator (e.g., Lewis acid) abstracts a pair of electrons from the vinyl group, forming a carbocation. |

| Propagation | The carbocationic center attacks the vinyl group of another monomer molecule, elongating the polymer chain. |

| Chain Transfer | A proton is transferred from the growing chain to a monomer, solvent, or counter-ion, terminating one chain and initiating another. |

| Termination | The active center is destroyed, for example, by combination with the counter-ion. |

Anionic polymerization is initiated by a nucleophile, typically an organometallic compound like an alkyllithium or a Grignard reagent. The initiator adds to the vinyl group, creating a carbanionic propagating center. uni-bayreuth.de This carbanion then attacks another monomer molecule, and the chain grows. Anionic polymerization can be "living," meaning that in the absence of impurities or terminating agents, the propagating chains remain active. uni-bayreuth.de This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as well as the formation of block copolymers. uni-bayreuth.de The rate of anionic polymerization is highly dependent on the solvent, being much faster in polar solvents like THF compared to nonpolar solvents like cyclohexane. uni-bayreuth.de

Polymerization Chemistry and Mechanistic Studies

Coordination Polymerization Mechanisms

The vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one serves as a monomer for coordination polymerization, a process that allows for the synthesis of polymers with controlled stereochemistry and high linearity. While specific studies on the coordination polymerization of 2-methyl-5-vinylpyridazin-3(2H)-one are not extensively documented, the mechanism can be inferred from studies on analogous vinyl-substituted heterocycles, such as vinylpyridines, using Ziegler-Natta catalysts. epa.gov

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃), are pivotal in this process. wikipedia.orgnumberanalytics.com The polymerization is believed to proceed via an insertion mechanism at the active sites of the catalyst.

The key steps in the coordination polymerization mechanism are:

Catalyst Activation: The reaction between the transition metal compound and the organoaluminum co-catalyst generates the active catalytic species, which is often a complex with a vacant coordination site.

Initiation: The vinyl monomer coordinates to the transition metal center of the active catalyst. This is followed by the insertion of the vinyl group into the metal-alkyl bond, initiating the polymer chain.

Propagation: Subsequent monomer units coordinate to the metal center and are successively inserted into the growing polymer chain. This step is repeated, leading to the formation of a long polymer chain. The stereochemistry of the resulting polymer is controlled by the specific nature of the catalyst and the reaction conditions.

Termination: The polymerization process can be terminated through various pathways, including chain transfer to the monomer, co-catalyst, or a deliberately added chain transfer agent, or by deactivation of the catalyst.

The use of homogeneous Ziegler-Natta catalysts, such as those based on metallocenes, can offer even greater control over the polymer's microstructure and molecular weight distribution. wikipedia.org Although Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins, their application to polar monomers like vinylpyridazines can sometimes be limited due to potential catalyst poisoning by the heteroatoms. byjus.com However, studies on the polymerization of 2-vinylpyridine (B74390) with homogeneous AlEt₃-VCl₄ systems have shown that the presence of heteroaromatic bases can influence the catalytic activity. epa.gov

Hydrosilylation and Other Addition Reactions Involving the Vinyl Moiety

The vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one is susceptible to various addition reactions, with hydrosilylation being a significant transformation for the introduction of silicon-containing functionalities. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by transition metal complexes, most notably those of platinum.

While specific studies on the hydrosilylation of 2-methyl-5-vinylpyridazin-3(2H)-one are scarce, the general mechanism for the hydrosilylation of alkenes using catalysts like Karstedt's catalyst or Speier's catalyst is well-established and can be applied here. The reaction generally proceeds via the Chalk-Harrod mechanism or a modified version thereof.

A representative hydrosilylation reaction can be depicted as: 2-methyl-5-vinylpyridazin-3(2H)-one + R₃SiH --(Catalyst)--> 2-methyl-5-(2-(trialkylsilyl)ethyl)pyridazin-3(2H)-one

The reaction can be catalyzed by various platinum complexes, and the choice of catalyst and silane (B1218182) can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the efficiency of the reaction.

Other addition reactions that the vinyl group can undergo include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form the corresponding dihaloethyl derivative.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield the haloethyl derivative, with the regioselectivity typically following Markovnikov's rule.

Hydrogenation: Catalytic reduction of the vinyl group to an ethyl group using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂).

These addition reactions provide pathways to a variety of functionalized derivatives of the parent molecule, expanding its synthetic utility.

Reactivity of the Pyridazinone Heterocyclic Core

The pyridazinone ring in 2-methyl-5-vinylpyridazin-3(2H)-one possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

The pyridazinone ring is generally considered to be electron-deficient due to the presence of the two adjacent nitrogen atoms, which makes electrophilic aromatic substitution reactions more challenging compared to benzene. researchgate.net However, the substituents on the ring, namely the methyl group at the 2-position and the vinyl group at the 5-position, along with the carbonyl group, will direct the position of any potential electrophilic attack.

The directing effects of the substituents can be summarized as follows:

N-Methyl group: The nitrogen atom's lone pair can be involved in resonance, but its electron-withdrawing inductive effect is also significant.

Vinyl group: The vinyl group can act as a weakly activating group through resonance, donating electron density to the ring.

Carbonyl group: The carbonyl group is a deactivating group, withdrawing electron density from the ring via both resonance and inductive effects.

Considering the combined effects, electrophilic attack is most likely to occur at the C-4 or C-6 positions of the pyridazinone ring, as these positions are least deactivated. The precise outcome will depend on the specific electrophile and the reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 4- and 6-substituted products. libretexts.orgnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Methyl-5-Vinylpyridazin-3(2H)-one

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2-Methyl-4-nitro-5-vinylpyridazin-3(2H)-one and 2-Methyl-6-nitro-5-vinylpyridazin-3(2H)-one | The pyridazinone ring is deactivated, but the directing groups favor substitution at the less deactivated C-4 and C-6 positions. |

| Br₂/FeBr₃ (Bromination) | 2-Methyl-4-bromo-5-vinylpyridazin-3(2H)-one and 2-Methyl-6-bromo-5-vinylpyridazin-3(2H)-one | Similar to nitration, substitution is directed to the C-4 and C-6 positions. |

| SO₃/H₂SO₄ (Sulfonation) | 2-Methyl-5-vinylpyridazin-3(2H)-one-4-sulfonic acid and 2-Methyl-5-vinylpyridazin-3(2H)-one-6-sulfonic acid | The bulky sulfonyl group might show a preference for the less sterically hindered position. |

Nucleophilic Substitution Reactions on the Pyridazinone Ring

The electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present on the ring. While 2-methyl-5-vinylpyridazin-3(2H)-one itself does not have an obvious leaving group on the ring, its derivatives, such as those with halogen substituents, are excellent substrates for such reactions.

For example, studies on 4,5,6-trifluoropyridazin-3(2H)-one have shown that sequential nucleophilic aromatic substitution can be achieved with a variety of nucleophiles, including amines. researchgate.net The regioselectivity of these reactions is influenced by the nature of the nucleophile and the existing substituents on the pyridazinone ring. researchgate.net In the case of a hypothetical 2-methyl-5-vinyl-6-halopyridazin-3(2H)-one, nucleophilic attack would be expected to readily occur at the C-6 position, displacing the halide.

Similarly, research on the nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrates the feasibility of displacing chloro groups with various nucleophiles like phenoxides and thiolates. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions on Substituted Pyridazinones

| Substrate | Nucleophile | Product | Reference |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one | researchgate.net |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol/NaH | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | researchgate.net |

| Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)tetrafluoropyridine | researchgate.net |

Functional Group Interconversions and Derivatization on the Core Structure

The pyridazinone core of 2-methyl-5-vinylpyridazin-3(2H)-one can be subjected to various functional group interconversions and derivatizations to generate a library of new compounds. These transformations can target the N-methyl group, the carbonyl group, or other positions on the heterocyclic ring.

One common reaction is the modification at the N-2 position. For instance, Mannich-type reactions have been employed on 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones, where formaldehyde (B43269) and a secondary amine are used to introduce an aminomethyl group at the N-2 position. researchgate.net

The carbonyl group at C-3 can also be a site for derivatization. For example, it can be converted to a thione group (C=S) by treatment with Lawesson's reagent. Furthermore, the hydrogen atoms on the pyridazinone ring can be substituted through metallation followed by quenching with an electrophile.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon bonds onto the pyridazinone core, provided a suitable leaving group (e.g., a halogen) is present.

Advanced Mechanistic Investigations of 2-Methyl-5-Vinylpyridazin-3(2H)-one Transformations

Advanced mechanistic investigations, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the reactivity and reaction pathways of pyridazinone derivatives. DFT studies can be used to calculate molecular properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, which help in understanding and predicting the chemical behavior of these molecules. researchgate.netresearchgate.netrsc.org

For electrophilic substitution reactions on pyridazine (B1198779) and related azines, DFT calculations have shown that the low reactivity is due to the HOMO of these substrates not being a π-orbital. researchgate.net This understanding helps to explain the challenging nature of such reactions.

In the context of nucleophilic substitution, mechanistic studies can elucidate the role of intermediates and transition states. For example, the formation of Meisenheimer-like complexes as intermediates in SₙAr reactions on electron-deficient pyridazinones can be modeled using computational methods.

Furthermore, DFT can be employed to study the mechanism of polymerization and addition reactions involving the vinyl group. For instance, the energetics of monomer coordination and insertion steps in coordination polymerization can be calculated to predict catalyst activity and polymer properties. Similarly, the mechanism of hydrosilylation, including the oxidative addition, migratory insertion, and reductive elimination steps, can be investigated in detail.

Elucidation of Reaction Intermediates

The reactivity of 2-methyl-5-vinylpyridazin-3(2H)-one is centered around the vinyl group, which can participate in a variety of reactions, most notably cycloadditions. In such reactions, the pyridazinone ring acts as an electron-withdrawing group, polarizing the vinyl moiety and influencing its reactivity towards dienophiles.

In a typical Diels-Alder reaction, the vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one would act as the diene component. The reaction with a dienophile would proceed through a concerted mechanism, though the potential for stepwise processes involving zwitterionic or diradical intermediates exists, particularly with highly polarized or radical reaction partners. The stability and nature of these intermediates would be heavily influenced by the electronic character of the reactants and the reaction conditions.

For instance, in a hypothetical reaction with a strong electron-accepting dienophile, a polar mechanism might be favored, leading to a transient zwitterionic intermediate. Spectroscopic techniques like NMR could potentially be employed to detect such transient species, or they could be trapped chemically. The general stability of pyridazinone derivatives suggests that any charged intermediates would be relatively short-lived.

Transition State Analysis and Reaction Coordinate Determination

The determination of the transition state structure is crucial for understanding the kinetics and stereoselectivity of reactions involving 2-methyl-5-vinylpyridazin-3(2H)-one. Computational chemistry provides powerful tools for modeling these transient structures and mapping the reaction coordinate.

For a Diels-Alder reaction, the transition state would involve the synchronous or asynchronous formation of two new sigma bonds between the vinyl group and the dienophile. The geometry of this transition state dictates the stereochemical outcome of the reaction. Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the energy of the transition state and predict the activation barrier for the reaction.

The reaction coordinate would map the energy of the system as it progresses from reactants to products, passing through the transition state. This analysis would reveal whether the reaction is kinetically or thermodynamically controlled and provide insights into the factors that influence the reaction rate. For example, the presence of the methyl group on the pyridazinone nitrogen and the electronic nature of the dienophile would significantly impact the energy of the transition state and, consequently, the reaction's feasibility and outcome.

Below is a hypothetical data table summarizing the calculated energetic parameters for a Diels-Alder reaction of 2-methyl-5-vinylpyridazin-3(2H)-one with a generic dienophile, as might be obtained from computational studies.

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25.3 |

| Enthalpy of Reaction (ΔH) | -35.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 38.1 |

| Gibbs Free Energy of Reaction (ΔG) | -30.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this exact reaction are not available.

Iv. Derivatives and Analogues of 2 Methyl 5 Vinylpyridazin 3 2h One

Synthetic Strategies for Structural Diversification of the Pyridazinone Scaffold

The generation of a library of derivatives from a parent compound like 2-methyl-5-vinylpyridazin-3(2H)-one relies on a range of synthetic methodologies. These strategies are aimed at modifying specific sites on the molecule to create structural diversity. researchgate.nettandfonline.com

The nitrogen atom at the N-2 position of the pyridazinone ring is a prime site for synthetic modification. Its reactivity allows for the introduction of a wide variety of substituents, significantly altering the compound's properties.

N-Alkylation: A common strategy for modifying the N-2 position is alkylation. This can be achieved by reacting the pyridazinone with various alkylating agents. For instance, the reaction of a pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate can introduce an acetate (B1210297) group at the N-2 position. nih.govresearchgate.net This is often a step in a multi-step synthesis to generate more complex derivatives. nih.gov The use of formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or imidazole, in a Mannich reaction is another effective method for introducing alkylamine moieties at this position. researchgate.netscielo.bringentaconnect.com

N-Arylation: The introduction of aryl groups at the N-2 position (N-arylation) is another key modification. researchgate.net This can be accomplished through several methods, including catalyst-free reactions with aryldiazonium salts in water, which offers a mild and efficient route. rsc.orgnih.gov Copper-catalyzed cross-coupling reactions using reagents like p-tolyllead triacetate have also been successfully employed for the N-arylation of pyridazinones. researchgate.net Palladium-catalyzed reactions are also utilized for this purpose. beilstein-journals.org

Table 1: Synthetic Methods for N-2 Position Modification of Pyridazinones

| Modification Type | Reagents and Conditions | Resulting Substituent | Reference(s) |

|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K₂CO₃, Acetone/THF | -CH₂COOEt | nih.govresearchgate.net |

| N-Alkylation (Mannich) | Formaldehyde, Secondary Amine (e.g., Imidazole) | -CH₂-N(Amine) | researchgate.netscielo.br |

| N-Arylation | Aryldiazonium salts, H₂O, 0-5 °C | Aryl group | rsc.orgnih.gov |

| N-Arylation (Copper-catalyzed) | p-Tolyllead triacetate, Cu(OAc)₂ | p-Tolyl group | researchgate.net |

The vinyl group at the C-5 position offers a reactive handle for a variety of chemical transformations. While specific examples for 2-methyl-5-vinylpyridazin-3(2H)-one are not extensively documented in current literature, the reactivity of vinyl groups on heterocyclic systems is well-established. Potential transformations could include:

Oxidation: The vinyl group can be oxidized to form an epoxide, which can then undergo further reactions, or cleaved to yield a carboxylic acid or an aldehyde, depending on the reaction conditions.

Reduction: Catalytic hydrogenation can reduce the vinyl group to an ethyl group, altering the steric and electronic profile of the molecule.

Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl). It can also participate in radical additions.

Cross-Coupling Reactions: The vinyl group could potentially participate in Heck-type cross-coupling reactions, allowing for the formation of more complex unsaturated systems. thieme-connect.de

Functionalizing the carbon backbone of the pyridazinone ring is another crucial strategy for diversification. thieme-connect.comnih.gov

Alkylation: Direct alkylation of the pyridazinone ring, particularly at the C-4 position, can be achieved using organolithium reagents. thieme-connect.com This method allows for the direct formation of a C-C bond on the heterocyclic core. thieme-connect.com

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the pyridazinone ring can serve as a key step for further functionalization. These halogenated derivatives can then be used in various cross-coupling reactions.

Nitration: Electrophilic nitration can introduce a nitro group onto the pyridazinone ring. researchgate.net The position of nitration is influenced by the existing substituents and reaction conditions. colab.wsnih.govrsc.org The nitro group can subsequently be reduced to an amino group, providing a site for further derivatization. researchgate.net

Theoretical Design Principles for Novel Derivative Synthesis

The synthesis of novel pyridazinone derivatives is increasingly guided by theoretical and computational methods. ijres.org These in silico approaches allow for the rational design of molecules with desired properties, saving significant time and resources in the lab. researchgate.net

Molecular Modeling and Docking: Computational docking studies are used to predict how newly designed pyridazinone derivatives will bind to biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.net By analyzing the binding modes and interactions, researchers can prioritize the synthesis of compounds with the highest predicted activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of unsynthesized analogues.

In Silico ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. researchgate.netnih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic properties of pyridazinone derivatives, such as their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. researchgate.netmdpi.comresearchgate.net These calculations provide insights into the reactivity and stability of the molecules. nih.gov

Functionalization of Derivatives for Subsequent Chemical Transformations

The initial derivatives of 2-methyl-5-vinylpyridazin-3(2H)-one can be designed with specific functional groups that facilitate further chemical modifications. uni-muenchen.de This approach allows for the modular construction of complex molecules.

Cross-Coupling Reactions: The introduction of a halogen (e.g., Cl, Br, I) or a triflate group onto the pyridazinone scaffold creates a substrate for various palladium-catalyzed cross-coupling reactions. researchgate.netthieme-connect.deresearchgate.net These include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Heck reactions, enabling the attachment of a wide range of substituents. capes.gov.brrsc.org

Click Chemistry: The introduction of an azide (B81097) or an alkyne functional group onto a pyridazinone derivative allows for its use in "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This highly efficient and specific reaction is ideal for linking the pyridazinone core to other molecular fragments, such as peptides, polymers, or fluorescent tags. nih.govnih.gov

Table 2: Key Functionalization Reactions for Pyridazinone Derivatives

| Reaction Type | Key Functional Group | Coupling Partner | Catalyst/Conditions | Application | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogen, Triflate | Boronic acid/ester | Palladium catalyst, Base | C-C bond formation (aryl, vinyl) | researchgate.netresearchgate.net |

| Sonogashira Coupling | Halogen, Triflate | Terminal alkyne | Palladium/Copper catalyst, Base | C-C bond formation (alkynyl) | researchgate.net |

| Buchwald-Hartwig Amination | Halogen, Triflate | Amine | Palladium catalyst, Base | C-N bond formation | researchgate.net |

| Click Chemistry (CuAAC) | Azide | Terminal alkyne | Copper(I) catalyst | Molecular conjugation | wikipedia.orgnih.gov |

| Click Chemistry (CuAAC) | Alkyne | Azide | Copper(I) catalyst | Molecular conjugation | wikipedia.orgnih.gov |

V. Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 5 Vinylpyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-methyl-5-vinylpyridazin-3(2H)-one in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides the initial and fundamental framework for the structure of 2-methyl-5-vinylpyridazin-3(2H)-one. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the vinyl group protons, and the protons on the pyridazinone ring. The N-methyl protons would appear as a singlet, typically in the range of 3.5-4.0 ppm. The vinyl group would present a more complex system, with the proton on the carbon attached to the ring (H-1') appearing as a doublet of doublets due to coupling with the two terminal vinyl protons (H-2'cis and H-2'trans). These terminal protons would also appear as doublets of doublets. The protons on the pyridazinone ring (H-4 and H-6) would appear as singlets or doublets depending on the specific coupling constants.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C-3) is expected to have a chemical shift in the downfield region, typically around 160-165 ppm. The carbons of the pyridazinone ring (C-4, C-5, and C-6) and the vinyl group (C-1' and C-2') would resonate in the olefinic and aromatic region (approximately 120-150 ppm). The N-methyl carbon (N-CH₃) would appear in the upfield region, generally between 35-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-5-Vinylpyridazin-3(2H)-one Predicted data based on analysis of similar pyridazinone structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.65 (s, 3H) | 40.2 |

| H-4 | 7.85 (s, 1H) | 135.5 |

| C-5 | - | 138.0 |

| H-6 | 8.10 (s, 1H) | 145.1 |

| C-3 | - | 162.3 |

| H-1' (vinyl) | 6.80 (dd, 1H) | 134.8 |

| H-2'cis (vinyl) | 5.95 (d, 1H) | 118.9 |

| H-2'trans (vinyl) | 5.45 (d, 1H) | 118.9 |

s = singlet, d = doublet, dd = doublet of doublets

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex structural details and connectivity of 2-methyl-5-vinylpyridazin-3(2H)-one. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For 2-methyl-5-vinylpyridazin-3(2H)-one, COSY would show correlations between the vinyl protons (H-1' with H-2'cis and H-2'trans), confirming their connectivity. It would also confirm the absence of coupling for the singlet signals of the N-methyl and ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning which proton is attached to which carbon. For instance, it would link the ¹H signal of the N-methyl group to its corresponding ¹³C signal, and similarly for the vinyl and ring protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include the N-methyl protons to the C-3 and C-6 carbons of the pyridazinone ring, and the vinyl protons to C-5. researchgate.netnih.gov

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close in space, providing through-space correlations. This can be used to confirm the spatial relationship between the N-methyl group and the H-6 proton on the ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is useful for confirming the assignments of the vinyl and methyl carbons. researchgate.net

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in 2-methyl-5-vinylpyridazin-3(2H)-one by probing their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Characteristic Absorption Bands for 2-Methyl-5-Vinylpyridazin-3(2H)-one Predicted data based on analysis of similar pyridazinone and vinyl-substituted heterocyclic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (vinyl & ring) | 3050-3150 | Medium |

| C-H stretch (methyl) | 2900-3000 | Medium |

| C=O stretch (lactam) | 1660-1685 | Strong |

| C=C stretch (ring & vinyl) | 1600-1640 | Medium-Strong |

| C-N stretch | 1300-1350 | Medium |

| C-H out-of-plane bend (vinyl) | 910-990 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar or weakly polar bonds. The C=C bonds of the vinyl group and the pyridazinone ring are expected to show strong signals in the Raman spectrum. The symmetric stretching of the ring system would also be a prominent feature. Since Raman scattering is generally weak, it can sometimes reveal vibrations that are weak or absent in the FT-IR spectrum. researchgate.net

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique used to determine the molecular weight of 2-methyl-5-vinylpyridazin-3(2H)-one and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₇H₈N₂O). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this molecule could include:

Loss of the methyl group (M-15) from the nitrogen atom.

Cleavage of the vinyl group (M-27).

Loss of carbon monoxide (M-28) from the carbonyl group, which is a characteristic fragmentation for pyridazinones.

Retro-Diels-Alder reactions, which are common in cyclic systems, could also lead to characteristic fragments.

The relative abundance of these fragment ions helps to piece together the structure and confirm the identity of the compound. libretexts.orgyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Methyl-5-Vinylpyridazin-3(2H)-one Predicted data based on general fragmentation patterns of heterocyclic ketones.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 136 | [C₇H₈N₂O]⁺ (M⁺) | Molecular Ion |

| 121 | [C₆H₅N₂O]⁺ | Loss of CH₃ |

| 109 | [C₆H₇N₂]⁺ | Loss of CO |

| 108 | [C₅H₄N₂O]⁺ | Loss of C₂H₄ |

| 81 | [C₅H₅N]⁺ | Loss of CO and HCN |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can deduce the electron density map of the molecule and, consequently, the positions of the individual atoms, bond lengths, and bond angles.

For 2-methyl-5-vinylpyridazin-3(2H)-one, a successful crystallographic analysis would provide definitive information on its molecular conformation in the solid state. It would reveal the planarity of the pyridazinone ring, the orientation of the methyl and vinyl substituents, and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Although specific crystallographic data for 2-methyl-5-vinylpyridazin-3(2H)-one is not available, studies on similar pyridazinone derivatives, such as 4,5-dichloro-2-methyl-pyridazin-3(2H)-one, have been reported. In the case of the dichlorinated analog, the non-hydrogen atoms were found to lie on a crystallographic mirror plane, and molecules were linked into chains by weak C-H···O hydrogen bonds. nih.gov Such findings for related structures offer insights into the potential solid-state behavior of the title compound.

Table 1: Hypothetical Crystallographic Data for 2-Methyl-5-Vinylpyridazin-3(2H)-one

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8 |

| b (Å) | 10.2 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1232.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystallographic data has been found for 2-methyl-5-vinylpyridazin-3(2H)-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. When a molecule absorbs light in this region of the electromagnetic spectrum, it promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these electronic states and is characteristic of the chromophores within the molecule.

For 2-methyl-5-vinylpyridazin-3(2H)-one, the pyridazinone ring and the vinyl group constitute the primary chromophores. The conjugated system formed by the double bonds in the ring and the vinyl substituent would be expected to give rise to characteristic π → π* transitions. The presence of the carbonyl group and nitrogen atoms with lone pairs of electrons could also lead to n → π* transitions, which are typically weaker and occur at longer wavelengths.

By analyzing the UV-Vis spectrum, one could determine the λmax values, which provide insights into the extent of conjugation and the electronic structure of the molecule. The molar absorptivity (ε) at each λmax, calculated using the Beer-Lambert law, would indicate the probability of each electronic transition.

Table 2: Expected UV-Vis Absorption Maxima for 2-Methyl-5-Vinylpyridazin-3(2H)-one in a Polar Solvent

| Transition | Expected λmax Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

Note: This table represents expected ranges based on the structure of the compound, as specific experimental UV-Vis data is not available.

Advanced Microscopy Techniques (e.g., Atomic Force Microscopy for Crystalline Morphology if Applicable)

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM), provide high-resolution imaging of surfaces at the nanoscale. AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect. By measuring this deflection, a three-dimensional topographical image of the surface can be generated.

If crystalline samples of 2-methyl-5-vinylpyridazin-3(2H)-one were available, AFM could be used to study its crystalline morphology. This would involve examining the shape, size, and surface features of the crystals. Such information is valuable for understanding crystal growth mechanisms, identifying different crystal habits, and assessing surface defects. The high resolution of AFM could potentially reveal details about the arrangement of molecules on the crystal surface.

In the absence of experimental data, one can only speculate on the potential findings. For instance, AFM could reveal whether the compound forms well-defined single crystals or polycrystalline aggregates. It could also provide insights into the surface roughness and the presence of any growth spirals or other topographical features.

Vi. Theoretical and Computational Chemistry Studies of 2 Methyl 5 Vinylpyridazin 3 2h One

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of molecules like pyridazinone derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net DFT methods are employed to predict a variety of molecular attributes by calculating the electron density of a system.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-methyl-5-vinylpyridazin-3(2H)-one, this process involves calculating the forces on each atom and systematically adjusting their positions until a stable conformation is reached.

Table 1: Illustrative Data from Geometry Optimization of a Pyridazinone Structure This table describes the type of data obtained from DFT-based geometry optimization. Specific values for 2-methyl-5-vinylpyridazin-3(2H)-one would require a dedicated computational study.

| Parameter | Description |

| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C=O, N-N, C=C, C-H). |

| **Bond Angles (°) ** | The angles formed by three connected atoms, defining the molecule's geometry. |

| Dihedral Angles (°) | The rotational angles between planes of atoms, indicating the 3D spatial arrangement, such as the twist of the vinyl group relative to the pyridazinone ring. |

| Total Energy (a.u.) | The calculated total electronic energy of the optimized molecule, indicating its stability. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For 2-methyl-5-vinylpyridazin-3(2H)-one, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The energy of the HOMO is related to its ionization potential and tendency to donate electrons, while the LUMO's energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability and reactivity. ajchem-a.com A large band gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and reactions. DFT calculations on various pyridazinone derivatives have shown that the distribution and energies of these orbitals are key to understanding their behavior. mdpi.comresearchgate.net

DFT calculations can furnish a range of descriptors that predict the chemical reactivity of 2-methyl-5-vinylpyridazin-3(2H)-one. gsconlinepress.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. For 2-methyl-5-vinylpyridazin-3(2H)-one, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the ring, highlighting them as sites for electrophilic interaction. mdpi.com

Global Reactivity Descriptors: These numerical indices quantify aspects of reactivity. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness measures resistance to change in electron distribution, while softness is the inverse. Soft molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the HOMO and LUMO energies and are invaluable for comparing the reactivity of different compounds and predicting their interaction mechanisms. researchgate.net

Table 2: Key Chemical Reactivity Descriptors from DFT This table outlines important reactivity descriptors that can be calculated for 2-methyl-5-vinylpyridazin-3(2H)-one.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent). tandfonline.comnih.gov

For 2-methyl-5-vinylpyridazin-3(2H)-one, an MD simulation could explore its conformational landscape, revealing how the vinyl group rotates and how the molecule behaves in solution. This is particularly useful for understanding how the molecule might interact with a biological target, as it can adopt different shapes. nih.gov Such simulations can also help interpret experimental data by providing a dynamic model that explains observed properties. youtube.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. nih.gov This analysis is particularly useful for studying hyperconjugation and charge transfer interactions within a molecule.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of 2-methyl-5-vinylpyridazin-3(2H)-one, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these calculated values with experimental data helps in the definitive assignment of signals to specific atoms in the molecule. researchgate.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental measurements to specific bond stretching, bending, or wagging motions within the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This allows for the assignment of electronic transitions, such as n→π* or π→π*, and helps explain the molecule's color and photophysical properties. mdpi.com

These computational predictions serve as a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of 2-methyl-5-vinylpyridazin-3(2H)-one.

Quantum Chemical Investigations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving 2-methyl-5-vinylpyridazin-3(2H)-one. These studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. Such investigations are crucial for predicting the feasibility and outcomes of chemical transformations.

In computational studies of related pyridazinone systems, DFT methods such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**) have been successfully employed to model reaction processes. researchgate.net For instance, theoretical examinations of tautomerization in the parent pyridazinone ring have explored the energy barriers associated with hydrogen transfer, a fundamental process that can influence the reactivity of derivatives like 2-methyl-5-vinylpyridazin-3(2H)-one. researchgate.net

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The identification and analysis of the TS provide critical information about the energy barrier of a reaction, known as the activation energy.

Computationally, a transition state is located on the potential energy surface as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For reactions involving 2-methyl-5-vinylpyridazin-3(2H)-one, such as addition to the vinyl group or transformations of the pyridazinone ring, transition state theory combined with quantum chemical calculations can predict reaction rates and pathways.

For example, in the theoretical study of hydrogen transfer in the pyridazinone core, a synchronous transition state (TS12) was characterized for the direct transfer of a hydrogen atom from nitrogen to the carbonyl oxygen. researchgate.net The geometric parameters and vibrational frequencies of this TS are essential for understanding the dynamics of the tautomerization process.

Table 1: Illustrative Calculated Parameters for a Hypothetical Transition State in a Pyridazinone Reaction

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 25.5 | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency (cm⁻¹) | -1540 | The single negative frequency indicating a true transition state. |

| N-H Bond Length (Å) | 1.35 | The elongated bond of the transferring hydrogen atom. |

| O-H Bond Length (Å) | 1.20 | The forming bond with the carbonyl oxygen. |

Note: This table is illustrative and based on general principles of transition state characterization for related heterocyclic systems.

Many chemical reactions can yield more than one product. The distribution of these products is often governed by either kinetic or thermodynamic control. Quantum chemical calculations can predict the selectivity of reactions involving 2-methyl-5-vinylpyridazin-3(2H)-one by comparing the activation energies of competing pathways (kinetic control) and the relative stabilities of the final products (thermodynamic control).

Kinetic Product: The product that is formed the fastest, via the pathway with the lowest activation energy.

Thermodynamic Product: The most stable product, which may form more slowly if its formation pathway has a higher activation energy.

For instance, in the addition of a reagent to the vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one, there could be competition between 1,2-addition and 1,4-addition (Michael addition). Computational modeling can determine the energy profiles for both pathways. If the transition state leading to the 1,2-adduct is lower in energy, it will be the kinetically favored product. However, if the 1,4-adduct is thermodynamically more stable, it may be the major product under conditions that allow for equilibrium to be established (e.g., higher temperatures or longer reaction times).

Studies on the synthesis of various pyridazinone derivatives have highlighted the importance of reaction conditions in controlling the regioselectivity, which is a direct consequence of the interplay between kinetic and thermodynamic factors. researchgate.net

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The way molecules of 2-methyl-5-vinylpyridazin-3(2H)-one pack in the solid state is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. doaj.orgnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules.

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. This mapping allows for the immediate identification of regions involved in intermolecular contacts, with red spots indicating close contacts (strong interactions) and blue regions representing weaker or no contacts.

Table 2: Expected Contributions of Intermolecular Contacts for 2-Methyl-5-Vinylpyridazin-3(2H)-one from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Description |

| H···H | High | Due to the abundance of hydrogen atoms on the molecular surface. |

| C···H / H···C | Moderate | Arising from interactions between the carbon framework and hydrogen atoms. |

| O···H / H···O | Moderate | Corresponding to hydrogen bonding involving the carbonyl oxygen. |

| N···H / H···N | Moderate | Involving the nitrogen atoms of the pyridazinone ring. |

| C···C | Low | Potentially indicating π-π stacking interactions between aromatic rings if present in derivatives, or between the pyridazinone rings themselves. |

Note: This table is a general expectation for a pyridazinone derivative and the actual contributions would depend on the specific crystal structure.

The analysis of intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism. For heterocyclic compounds, interactions involving heteroatoms play a significant role in determining the supramolecular architecture. nih.gov

Vii. Applications of 2 Methyl 5 Vinylpyridazin 3 2h One As a Synthetic Intermediate or Building Block in Advanced Organic Synthesis

Utility in Multi-Step Organic Synthesis of Complex Molecular Architectures

The vinyl group of 2-methyl-5-vinylpyridazin-3(2H)-one serves as a key functional handle for a variety of carbon-carbon bond-forming reactions. This allows for the elaboration of the pyridazinone core into more intricate structures. For instance, it can readily participate in Diels-Alder reactions, where the vinyl group acts as a dienophile, reacting with various dienes to construct six-membered rings. This cycloaddition provides a straightforward route to bicyclic and polycyclic systems containing the pyridazinone moiety.

Furthermore, the vinyl group is amenable to a range of other transformations, including Heck, Suzuki, and Stille cross-coupling reactions. These palladium-catalyzed reactions enable the introduction of aryl, heteroaryl, or other vinyl substituents at the 5-position of the pyridazinone ring, thereby expanding its molecular complexity and diversity. The products of these reactions can serve as key intermediates in the total synthesis of natural products and pharmaceutically active compounds.

Strategies for Controlled Incorporation into Diverse Chemical Scaffolds

The controlled incorporation of the 2-methyl-5-vinylpyridazin-3(2H)-one unit into larger molecular frameworks relies on the chemoselective reactivity of its vinyl group. Strategies to achieve this include:

Michael Additions: The electron-withdrawing nature of the pyridazinone ring can activate the vinyl group for conjugate addition reactions. This allows for the introduction of a wide array of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of functionalized side chains at the 5-position.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can transform the vinyl group into a formyl or carboxyl group. These functional groups can then be used in subsequent reactions, such as reductive amination, esterification, or amide bond formation, to link the pyridazinone core to other molecular fragments.

Epoxidation and Ring-Opening: The vinyl group can be epoxidized to form an oxirane ring. Subsequent regioselective ring-opening with various nucleophiles provides access to a range of 1,2-difunctionalized derivatives, further expanding the synthetic utility of the parent compound.

A summary of potential transformations of the vinyl group is presented in the table below.

| Reaction Type | Reagents/Conditions | Product Type |

| Diels-Alder | Diene, heat or Lewis acid | Cycloadduct |

| Heck Coupling | Aryl halide, Pd catalyst, base | 5-Styrylpyridazinone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylpyridazinone |

| Michael Addition | Nucleophile, base | 5-(2-Substituted ethyl)pyridazinone |

| Ozonolysis | 1. O3; 2. Reductive or oxidative workup | 5-Formyl or 5-carboxy-pyridazinone |

| Epoxidation | m-CPBA or other peroxy acids | 5-(Oxiran-2-yl)pyridazinone |

Role as a Monomer in Polymerization Chemistry (Focusing on Chemical Reactivity for Polymer Formation)

The presence of the polymerizable vinyl group makes 2-methyl-5-vinylpyridazin-3(2H)-one a promising monomer for the synthesis of novel polymers with tailored properties. Both radical and controlled polymerization techniques can be employed to create polymers with the pyridazinone moiety as a repeating unit.

In radical polymerization, initiators such as AIBN or benzoyl peroxide can be used to generate polymers with a polyvinyl backbone and pendant 2-methyl-pyridazin-3(2H)-one groups. The properties of the resulting polymers, such as their solubility, thermal stability, and optical properties, can be tuned by copolymerizing 2-methyl-5-vinylpyridazin-3(2H)-one with other vinyl monomers like styrene (B11656) or acrylates.

Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization), offer precise control over the polymer's molecular weight, architecture, and dispersity. The use of these methods allows for the synthesis of well-defined block copolymers and other complex polymer architectures incorporating the pyridazinone unit. The polar nature of the pyridazinone ring is expected to impart hydrophilicity and potential for hydrogen bonding to the resulting polymers.

Contribution to the Synthesis of Other Heterocyclic Systems

Beyond its use as a building block for extending molecular complexity, the 2-methyl-5-vinylpyridazin-3(2H)-one scaffold can serve as a precursor for the synthesis of other heterocyclic systems. The diene-like character of the pyridazinone ring itself can be exploited in inverse-electron-demand Diels-Alder reactions.

Furthermore, the vinyl group can be chemically transformed to participate in intramolecular cyclization reactions. For example, after conversion of the vinyl group to a suitable functional group, it can react with the nitrogen or carbonyl oxygen of the pyridazinone ring to form fused bicyclic systems. This approach opens up avenues to novel heterocyclic scaffolds that may possess interesting biological activities.

Viii. Future Research Directions and Emerging Challenges in 2 Methyl 5 Vinylpyridazin 3 2h One Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes is paramount to unlocking the full potential of 2-methyl-5-vinylpyridazin-3(2H)-one. While classical methods for pyridazinone synthesis exist, future research should focus on modern, sustainable, and high-yielding approaches.

Furthermore, the development of stereoselective synthetic methods to control the geometry of the vinyl group would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to achieve high levels of stereocontrol, which is crucial for applications in medicinal chemistry and materials science. acs.orgacs.org Green chemistry principles should also be integrated into future synthetic designs, focusing on the use of renewable starting materials, safer solvents, and catalytic processes to minimize the environmental impact. organic-chemistry.org

Interactive Table: Potential Catalytic Systems for Vinyl Group Introduction

| Catalyst System | Coupling Reaction | Potential Substrate | Expected Advantage |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | 5-bromo-2-methylpyridazin-3(2H)-one | High yield, commercially available reagents |

| PdCl₂(dppf) / Cs₂CO₃ | Suzuki Coupling | 5-boronic acid pinacol (B44631) ester-2-methylpyridazin-3(2H)-one | Mild reaction conditions, good functional group tolerance |

| CuI / N,N-dimethylglycine | Stille Coupling | 5-stannyl-2-methylpyridazin-3(2H)-one | Tolerance to a wide range of functional groups |

| Pd(OAc)₂ / P(o-tolyl)₃ | Heck Coupling | 5-halo-2-methylpyridazin-3(2H)-one with ethylene (B1197577) | Atom-economic, direct vinylation |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique molecular architecture of 2-methyl-5-vinylpyridazin-3(2H)-one, featuring both an electron-rich vinyl group and a heterocyclic ring, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations and reactivity patterns.